![molecular formula C14H12N2O2S B5714622 2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
2-{[3-(2-thienyl)acryloyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-thienyl)acryloyl]amino}benzamide, also known as TAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. TAA belongs to the class of compounds known as acrylamides, which have been found to exhibit anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2-thienyl)acryloyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-{[3-(2-thienyl)acryloyl]amino}benzamide has also been found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-{[3-(2-thienyl)acryloyl]amino}benzamide has been found to exhibit anti-inflammatory and antioxidant effects. 2-{[3-(2-thienyl)acryloyl]amino}benzamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[3-(2-thienyl)acryloyl]amino}benzamide is its relatively low toxicity compared to other anticancer agents. However, 2-{[3-(2-thienyl)acryloyl]amino}benzamide has been found to have poor solubility in aqueous solutions, which can limit its effectiveness in certain experiments. 2-{[3-(2-thienyl)acryloyl]amino}benzamide also has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations.
Future Directions
Future research on 2-{[3-(2-thienyl)acryloyl]amino}benzamide could focus on improving its solubility and bioavailability, as well as exploring its potential as a combination therapy with other anticancer agents. Additionally, further studies could investigate the mechanism of action of 2-{[3-(2-thienyl)acryloyl]amino}benzamide and its effects on other biological pathways.
Synthesis Methods
2-{[3-(2-thienyl)acryloyl]amino}benzamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzamide with 2-thienylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF).
Scientific Research Applications
2-{[3-(2-thienyl)acryloyl]amino}benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 2-{[3-(2-thienyl)acryloyl]amino}benzamide exhibits cytotoxic effects against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 2-{[3-(2-thienyl)acryloyl]amino}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-14(18)11-5-1-2-6-12(11)16-13(17)8-7-10-4-3-9-19-10/h1-9H,(H2,15,18)(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZOZUSOPCOWJF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.